N-(3-(1H-Pyrazol-1-yl)propyl)acrylamide
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Overview
Description
N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE is a chemical compound that features a pyrazole ring attached to a propyl chain, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE typically involves the reaction of 1H-pyrazole with 3-bromopropylamine to form N-(3-(1H-pyrazol-1-yl)propyl)amine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the prop-2-enamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives or amides.
Scientific Research Applications
N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The prop-2-enamide group can also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PROP-2-ENAMIDE: Similar structure but contains an imidazole ring instead of a pyrazole ring.
N-[3-(1H-TRIAZOL-1-YL)PROPYL]PROP-2-ENAMIDE: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness
N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science, where the pyrazole ring’s properties are advantageous.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(3-pyrazol-1-ylpropyl)prop-2-enamide |
InChI |
InChI=1S/C9H13N3O/c1-2-9(13)10-5-3-7-12-8-4-6-11-12/h2,4,6,8H,1,3,5,7H2,(H,10,13) |
InChI Key |
SDDRYVHCRUXSFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCN1C=CC=N1 |
Origin of Product |
United States |
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